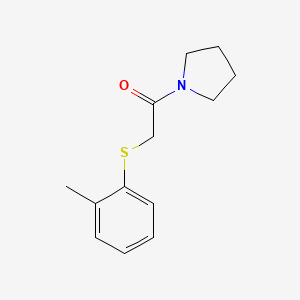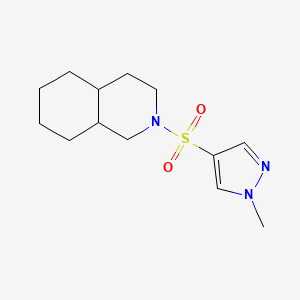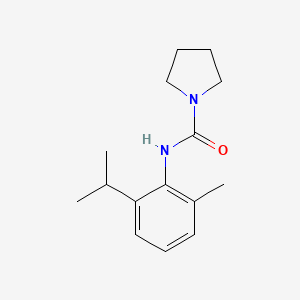
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone, also known as MDPHP, is a synthetic cathinone that belongs to the family of pyrrolidinophenone derivatives. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MDPHP is structurally similar to other cathinones, such as alpha-PVP and alpha-PHP, and has been reported to have similar effects on the central nervous system.
作用机制
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. This results in the stimulation of the central nervous system, leading to euphoria, increased energy, and heightened alertness. This compound has also been reported to have anxiogenic effects, which may contribute to its potential use as a research tool for studying anxiety disorders.
Biochemical and Physiological Effects:
This compound has been reported to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which may lead to cardiovascular complications. This compound has also been reported to cause hyperthermia, which can be dangerous if not managed properly. Additionally, this compound has been shown to cause oxidative stress and damage to cells, which may contribute to its potential neurotoxicity.
实验室实验的优点和局限性
One advantage of using 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone in lab experiments is its potent psychostimulant effects, which may be useful for studying the neurochemical and behavioral effects of stimulant drugs. However, one limitation of using this compound is its potential for abuse and addiction, which may complicate the interpretation of experimental results. Additionally, the potential for cardiovascular and other physiological complications may limit the use of this compound in certain experimental settings.
未来方向
There are several future directions for research on 2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone. One area of interest is its potential use as a research tool for studying anxiety disorders, due to its reported anxiogenic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly with regard to its potential neurotoxicity. Finally, research is needed to develop safer and more effective treatments for addiction and other psychiatric disorders, which may be facilitated by a better understanding of the neurochemical mechanisms underlying the effects of this compound and related drugs.
合成方法
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone can be synthesized by various methods, including the reduction of 2-(2-methylphenyl)sulfonylacetic acid with lithium aluminum hydride or the reaction of 2-(2-methylphenyl)sulfonylpyrrolidine with ethyl bromoacetate followed by reduction with lithium aluminum hydride. The synthesis of this compound is relatively simple and can be achieved using easily accessible reagents.
科学研究应用
2-(2-Methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been reported to have affinity for the dopamine transporter and the serotonin transporter, which are important targets for drugs used to treat psychiatric disorders. This compound has also been shown to increase the release of dopamine and norepinephrine, which may contribute to its psychoactive effects.
属性
IUPAC Name |
2-(2-methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-11-6-2-3-7-12(11)16-10-13(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEPROUQCOPNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)


![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)




![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)

